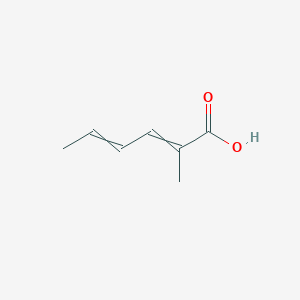
2-Methylhexa-2,4-dienoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methylhexa-2,4-dienoic acid is a chemical compound with the molecular formula C₇H₁₀O₂. It is a type of fatty acid and is known for its unique structure, which includes a conjugated diene system. This compound is found in certain species of fungi, such as Talaromyces flavus and Talaromyces vermiculatus .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methylhexa-2,4-dienoic acid can be achieved through various organic reactions. One common method involves the use of a photocatalytic strategy, where light irradiation is used to drive the reaction. This method often employs organic photocatalysts such as fac-Ir(ppy)₃, Ru(bpy)₃(PF₆)₂, and Eosin Y .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale photochemical reactors. These reactors utilize light sources to initiate and sustain the reaction, ensuring high yields and purity of the final product. The choice of photocatalyst and reaction conditions can be optimized to enhance efficiency and reduce costs.
Análisis De Reacciones Químicas
Types of Reactions
2-Methylhexa-2,4-dienoic acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of carboxylic acids or ketones.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, leading to the formation of alcohols or alkanes.
Substitution: This reaction involves the replacement of one functional group with another, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (Cl₂, Br₂) and nitrating agents (HNO₃).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of halogenated or nitrated derivatives.
Aplicaciones Científicas De Investigación
2-Methylhexa-2,4-dienoic acid has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a model compound in studying conjugated dienes.
Biology: Investigated for its role in fungal metabolism and its potential antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals
Mecanismo De Acción
The mechanism of action of 2-Methylhexa-2,4-dienoic acid involves its interaction with various molecular targets and pathways. As a conjugated diene, it can participate in pericyclic reactions, such as Diels-Alder reactions, which are important in organic synthesis. Additionally, its antimicrobial activity may be attributed to its ability to disrupt microbial cell membranes and inhibit essential enzymes .
Comparación Con Compuestos Similares
Similar Compounds
Hexa-2,4-dienoic acid: A sorbic acid with similar conjugated diene structure but without the methyl group.
2-Hydroxyhexa-2,4-dienoic acid: A hydroxylated derivative with additional functional groups.
Uniqueness
2-Methylhexa-2,4-dienoic acid is unique due to its specific methyl substitution, which can influence its reactivity and biological activity.
Propiedades
Número CAS |
79140-82-2 |
|---|---|
Fórmula molecular |
C7H10O2 |
Peso molecular |
126.15 g/mol |
Nombre IUPAC |
2-methylhexa-2,4-dienoic acid |
InChI |
InChI=1S/C7H10O2/c1-3-4-5-6(2)7(8)9/h3-5H,1-2H3,(H,8,9) |
Clave InChI |
SEVAVERBPBXACO-UHFFFAOYSA-N |
SMILES canónico |
CC=CC=C(C)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Bis[(4-methoxyphenyl)methyl]ditellane](/img/structure/B14446487.png)
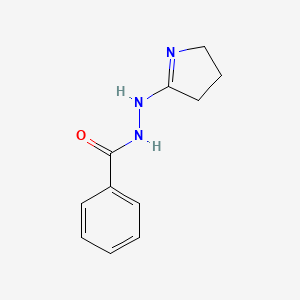
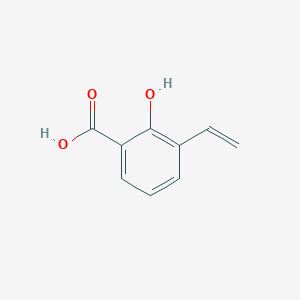
![10,10-Bis[(4-hydroxy-3-methoxyphenyl)methyl]anthracen-9(10H)-one](/img/structure/B14446503.png)

![3-({1-[(Prop-2-en-1-yl)oxy]propan-2-yl}oxy)prop-1-ene](/img/structure/B14446508.png)
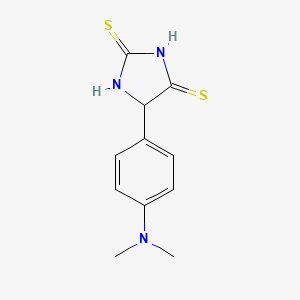
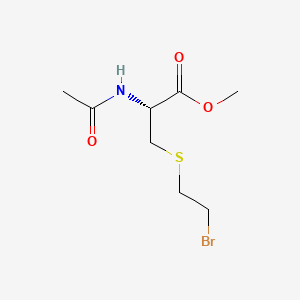
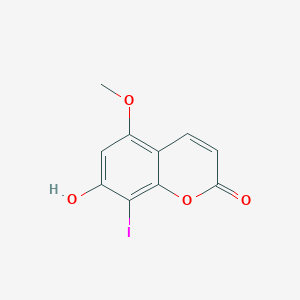
![Benzene, 1,1'-[1,2-bis(methylene)-1,2-ethanediyl]bis[4-fluoro-](/img/structure/B14446523.png)
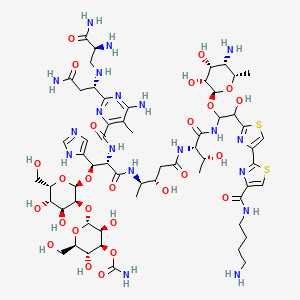
![6-Chloro-5-oxo-5H-benzo[a]phenoxazine-10-carboxylic acid](/img/structure/B14446541.png)
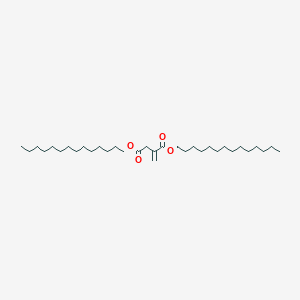
![Diazene, (3-nitrophenyl)[phenyl(phenylhydrazono)methyl]-](/img/structure/B14446559.png)
